Cas no 905677-58-9 (N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide)

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a heterocyclic compound featuring both oxadiazole and pyrrolidine-2,5-dione moieties, which contribute to its potential utility in medicinal chemistry and materials science. The presence of a bromophenyl group enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis. The oxadiazole ring system is known for its stability and electronic properties, while the pyrrolidine-2,5-dione moiety may confer biological activity, particularly in protease inhibition or as a Michael acceptor. This compound’s structural complexity and functional group diversity make it suitable for applications in drug discovery and the development of advanced functional materials.
N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide structure
905677-58-9 structure
Product Name:N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide
CAS No:905677-58-9
MF:C19H13BrN4O4
MW:441.234923124313
CID:5857259
PubChem ID:16821882
Update Time:2025-06-08

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
    • 905677-58-9
    • AB00679143-01
    • AKOS024656463
    • F2518-0480
    • N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
    • N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide
    • Inchi: 1S/C19H13BrN4O4/c20-13-5-1-12(2-6-13)18-22-23-19(28-18)21-17(27)11-3-7-14(8-4-11)24-15(25)9-10-16(24)26/h1-8H,9-10H2,(H,21,23,27)
    • InChI Key: SWWBULRBEDSCEB-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=C(Br)C=C2)O1)(=O)C1=CC=C(N2C(=O)CCC2=O)C=C1

Computed Properties

  • Exact Mass: 440.01202g/mol
  • Monoisotopic Mass: 440.01202g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 105Ų

N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide Pricemore >>

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Additional information on N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide

Recent Advances in the Study of N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS: 905677-58-9)

The compound N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide (CAS: 905677-58-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. The presence of the 1,3,4-oxadiazole moiety and the bromophenyl group has been implicated in its high binding affinity to target proteins, making it a promising candidate for drug development. Structural-activity relationship (SAR) studies have further elucidated the importance of the 2,5-dioxopyrrolidin-1-yl group in enhancing its pharmacokinetic properties.

In vitro and in vivo experiments have demonstrated the compound's efficacy in modulating key signaling pathways, such as the NF-κB and PI3K/AKT cascades. These findings suggest its potential utility in treating conditions like chronic inflammation and certain types of cancer. Additionally, recent pharmacokinetic studies have shown favorable absorption and distribution profiles, although further optimization may be required to improve metabolic stability.

One of the most notable advancements is the development of novel synthetic routes for this compound, which have improved yield and purity. Researchers have also explored its derivatization to create analogs with enhanced bioactivity and reduced off-target effects. Computational modeling and molecular docking studies have provided deeper insights into its interaction with biological targets, paving the way for rational drug design.

Despite these promising results, challenges remain, including the need for comprehensive toxicity studies and the exploration of its therapeutic window. Future research directions may focus on combination therapies and the development of targeted delivery systems to maximize clinical efficacy. Overall, the compound N-5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl-4-(2,5-dioxopyrrolidin-1-yl)benzamide represents a compelling area of investigation with significant translational potential.

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